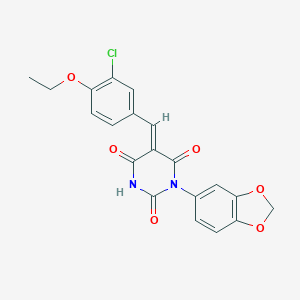

![molecular formula C19H15N3OS B302819 (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B302819.png)

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one, also known as MITO-2, is a novel compound that has been studied for its potential applications in scientific research. MITO-2 is a thiazolone-based fluorescent probe that has been developed as a tool for imaging reactive oxygen species (ROS) in living cells.

Mecanismo De Acción

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one works by reacting with ROS to form a fluorescent adduct. The fluorescence of (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one is quenched in the absence of ROS, but increases upon reaction with ROS. This allows (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one to selectively detect ROS in living cells.

Biochemical and Physiological Effects:

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used to study oxidative stress in a variety of cell types, including cancer cells, neurons, and cardiomyocytes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one has several advantages as a tool for studying oxidative stress. It is highly selective for ROS, allowing for specific detection of these molecules in living cells. It is also non-invasive and does not require any special equipment for imaging. However, (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one has some limitations. It is only able to detect ROS in living cells and cannot be used to study ROS in other contexts, such as in vitro assays. Additionally, (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one is not able to distinguish between different types of ROS, which may limit its usefulness in certain applications.

Direcciones Futuras

There are several future directions for research on (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one. One potential area of study is the development of new fluorescent probes that can selectively detect different types of ROS. Another area of research is the application of (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one in animal models to study oxidative stress in vivo. Additionally, (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one may have potential applications in the diagnosis and treatment of diseases that are associated with oxidative stress, such as cancer and neurodegenerative diseases.

Métodos De Síntesis

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one is synthesized through a multi-step process that involves the reaction of 2-aminothiazole with 3-methylindole-1-carboxaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the corresponding amine, which is then reacted with 4-chloro-3-nitrobenzene to form the corresponding nitro derivative. The nitro derivative is then reduced to the corresponding amino derivative, which is finally reacted with 2-fluoro-4-nitrophenyl isothiocyanate to form (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one.

Aplicaciones Científicas De Investigación

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one has been studied for its potential applications in scientific research, particularly in the field of oxidative stress. Oxidative stress is a condition that occurs when there is an imbalance between the production of ROS and the body's ability to detoxify them. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. (5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one is a fluorescent probe that can selectively detect ROS in living cells, making it a valuable tool for studying oxidative stress.

Propiedades

Nombre del producto |

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one |

|---|---|

Fórmula molecular |

C19H15N3OS |

Peso molecular |

333.4 g/mol |

Nombre IUPAC |

(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one |

InChI |

InChI=1S/C19H15N3OS/c1-22-12-13(15-9-5-6-10-16(15)22)11-17-18(23)21-19(24-17)20-14-7-3-2-4-8-14/h2-12H,1H3,(H,20,21,23)/b17-11+ |

Clave InChI |

LUYZIUNYNIGVNL-GZTJUZNOSA-N |

SMILES isomérico |

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N=C(S3)NC4=CC=CC=C4 |

SMILES |

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N=C(S3)NC4=CC=CC=C4 |

SMILES canónico |

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N=C(S3)NC4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[5-(3-Chloro-4-fluorophenyl)-2-furyl]methylene}-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B302736.png)

![2-{[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B302737.png)

![(5Z)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B302744.png)

![2-[1-(3-Chloro-4-methyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B302745.png)

![5-{[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B302747.png)

![5-{[5-(2,4-Difluorophenyl)-2-furyl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B302748.png)

![1-(4-chlorophenyl)-3-[[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]urea](/img/structure/B302749.png)

![10-{2-[(2-chlorobenzyl)oxy]benzylidene}-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302755.png)

![2-(3-chloro-4-hydroxy-5-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302756.png)

![7-(4-fluorophenyl)-10-[(2-phenyl-1H-indol-3-yl)methylene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302759.png)